molecular formula C10H16Cl2O2 B094701 Sebacoyl chloride CAS No. 111-19-3

Sebacoyl chloride

Cat. No.: B094701
CAS No.: 111-19-3
M. Wt: 239.14 g/mol
InChI Key: WMPOZLHMGVKUEJ-UHFFFAOYSA-N
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Description

{10}\text{H}{16}\text{Cl}_2\text{O}_2 ). It is a colorless, oily liquid with a pungent odor and is soluble in hydrocarbons and ethers. Sebacoyl chloride is known for its corrosive nature and its ability to hydrolyze, releasing hydrogen chloride .

Mechanism of Action

Target of Action

Sebacoyl chloride, also known as decanedioyl dichloride, primarily targets the formation of polyamide microcapsules . It acts as a lipophilic monomer in this process .

Mode of Action

This compound interacts with its targets through an interfacial polycondensation reaction . This reaction involves the condensation of two molecules to form a larger molecule, usually with the elimination of a small molecule such as water. In the case of this compound, it reacts with compounds like hexamethylenediamine to form polyamides .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization process to form polyamides . The resulting polyamides can be used in various applications, including the creation of nylon-6,10 .

Pharmacokinetics

It’s important to note that this compound is a corrosive substance that can cause harm if it comes into contact with skin or if it’s ingested or inhaled .

Result of Action

The primary result of this compound’s action is the formation of polyamide microcapsules . These microcapsules have various applications, including the creation of nylon and other polymers . Additionally, this compound can be utilized in the synthesis of modified chitosan nanoparticle hydrogels with high absorption capacity and high swelling ratio for the removal of metal ions from an aqueous solution .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . For instance, it is known to be air sensitive and can react with water to produce hydrogen chloride . Therefore, it should be stored in a well-ventilated place and kept away from moisture .

Safety and Hazards

Sebacoyl chloride is considered hazardous. It is corrosive to metals, harmful if swallowed, fatal in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

Sebacoyl chloride can be used as a lipophilic monomer for the formation of polyamide microcapsules by an interfacial polycondensation reaction . It can also be utilized in the synthesis of modified chitosan nanoparticle hydrogels with high absorption capacity and high swelling ratio for the removal of metal ions from an aqueous solution . Furthermore, it can be used in the preparation of sebacic biscyclocarbonate, which can be used in the synthesis of biobased nonisocyanate polyurethanes .

Biochemical Analysis

Biochemical Properties

Sebacoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of polyamides. It interacts with hexamethylenediamine to form nylon-6,10 through an interfacial polycondensation reaction . This reaction involves the formation of amide bonds between the amine groups of hexamethylenediamine and the acyl chloride groups of this compound. The interaction is highly specific and results in the formation of long polymer chains.

Cellular Effects

This compound can have various effects on different types of cells and cellular processes. It is known to be corrosive and can cause severe damage to cellular membranes upon contact . This compound can disrupt cell signaling pathways and gene expression by inducing oxidative stress and inflammation. The hydrolysis of this compound releases hydrogen chloride, which can further exacerbate cellular damage and affect cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with biomolecules. It can react with nucleophilic groups in proteins, enzymes, and other biomolecules, leading to their inactivation or modification . This compound can inhibit enzyme activity by forming stable acyl-enzyme intermediates, which prevent the normal catalytic function of the enzyme. Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard conditions but can hydrolyze in the presence of water, releasing hydrogen chloride . This hydrolysis can lead to a decrease in the concentration of active this compound over time. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent cellular damage and affect cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild irritation and inflammation, while higher doses can lead to severe toxicity and tissue damage . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response. Toxic effects at high doses include necrosis, organ damage, and systemic toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis and degradation of polyamides. It interacts with enzymes such as hexamethylenediamine and other cofactors involved in polycondensation reactions . The metabolic flux of this compound can affect the levels of metabolites involved in these pathways, influencing the overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . It can accumulate in lipid-rich regions due to its lipophilic nature. The distribution of this compound can affect its localization and concentration within different cellular compartments, influencing its biological activity.

Subcellular Localization

This compound can localize to various subcellular compartments, including the cytoplasm, membranes, and organelles . Its activity and function can be influenced by its subcellular localization, as it can interact with specific biomolecules in different compartments. Targeting signals and post-translational modifications can direct this compound to specific organelles, affecting its overall cellular effects.

Chemical Reactions Analysis

Sebacoyl chloride undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

Sebacoyl chloride can be compared to other di-acyl chlorides, such as adipoyl chloride and terephthaloyl chloride:

    Adipoyl Chloride: Similar to this compound, adipoyl chloride is used in the synthesis of polyamides like nylon-6,6.

    Terephthaloyl Chloride: This compound is used in the production of polyesters such as polyethylene terephthalate (PET).

This compound’s unique properties, such as its longer aliphatic chain, make it particularly suitable for specific applications in polymer chemistry and nanotechnology.

Properties

IUPAC Name

decanedioyl dichloride
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InChI

InChI=1S/C10H16Cl2O2/c11-9(13)7-5-3-1-2-4-6-8-10(12)14/h1-8H2
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InChI Key

WMPOZLHMGVKUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)Cl)CCCC(=O)Cl
Source PubChem
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Molecular Formula

C10H16Cl2O2
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DSSTOX Substance ID

DTXSID3059397
Record name Decanedioyl dichloride
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Molecular Weight

239.14 g/mol
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Physical Description

Colorless liquid with an irritating odor; [Alfa Aesar MSDS]
Record name Sebacoyl chloride
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CAS No.

111-19-3
Record name Sebacoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of sebacoyl chloride?

A1: this compound has the molecular formula C10H16Cl2O2 and a molecular weight of 239.14 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers often employ infrared (IR) spectroscopy to characterize this compound. Characteristic peaks include those associated with the carbonyl group (C=O) and the carbon-chlorine bond (C-Cl). [, , , , , , , , ]

Q3: How does the chain length of the diacid chloride influence the properties of the resulting polyesters?

A3: Studies have shown that increasing the methylene chain length in diacid chlorides, such as going from adipoyl chloride to this compound, generally leads to a decrease in the reduced viscosity of the resulting polyesters. This suggests a decrease in the molecular weight of the polymer. [, ]

Q4: How does the choice of solvent affect the polycondensation reaction of this compound with diamines or diols?

A4: The choice of solvent significantly influences the outcome of polycondensation reactions involving this compound. For instance, polycondensation with 4,4′-biphenyldithiol was found to proceed most effectively in chloroform, yielding high molecular weight polythioesters. In contrast, other solvents resulted in lower molecular weights. []

Q5: Does this compound possess inherent catalytic activity?

A5: this compound itself does not typically exhibit catalytic properties. It primarily serves as a monomer in polymerization reactions.

Q6: Are there any reported computational studies on this compound and its derivatives?

A6: While computational studies specifically focusing on this compound are limited in the provided research, some studies utilize computational methods like molecular modeling to investigate the properties of its polymeric derivatives. [, ]

Q7: How do structural modifications of the diacid chloride affect the liquid crystalline properties of the resulting polyesters?

A7: Research indicates that incorporating unsaturated diacid chlorides, such as fumaroyl chloride, instead of saturated ones like this compound, can lead to the formation of non-mesomorphic homopolyesters. This highlights the significant role of structural features in dictating the liquid crystalline behavior of polymers. []

Q8: What strategies can improve the stability of this compound?

A8: this compound is sensitive to moisture and readily hydrolyzes. Storage under anhydrous conditions, typically under an inert atmosphere, is crucial for maintaining its stability.

Q9: What safety precautions should be taken when handling this compound?

A9: this compound is corrosive and should be handled with care. Appropriate personal protective equipment, such as gloves and eye protection, should be worn. It's essential to work in a well-ventilated area to avoid inhalation.

Q10: What is known about the biodegradability of polymers synthesized from this compound?

A10: Research has explored the synthesis of biodegradable polymers using this compound as a monomer. For example, networks derived from ring-expansion polymerization of lactones and subsequent polycondensation with this compound exhibited biodegradability. [, ]

Q11: How does the incorporation of azide groups affect the biodegradability of polyurethane elastomers derived from this compound?

A11: Studies suggest that the presence of azide groups can negatively impact the biodegradability of polyurethane elastomers, even those synthesized from biodegradable precursors like this compound. This highlights the importance of considering the impact of functional groups on the overall biodegradability of the polymer. []

Q12: Are there alternative monomers to this compound for synthesizing polyesters or polyamides?

A12: Yes, several alternative diacid chlorides can be employed, such as adipoyl chloride, terephthaloyl chloride, and isophthaloyl chloride. The choice depends on the desired properties of the final polymer. [, , , , ]

Q13: What methods are available for the disposal of this compound and its byproducts?

A13: this compound and its waste should be disposed of according to local regulations and guidelines. Hydrolysis under controlled conditions can convert it into less hazardous substances.

Q14: What analytical techniques are commonly employed to characterize polymers synthesized from this compound?

A14: Researchers frequently utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, gel permeation chromatography (GPC), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to characterize polymers derived from this compound. [, , , , , , ]

Q15: What are some emerging areas of research involving this compound and its derivatives?

A15: Current research focuses on utilizing this compound in synthesizing polymers with tailored properties for applications in drug delivery, tissue engineering, and other biomedical fields. [, ]

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